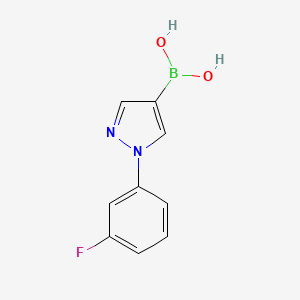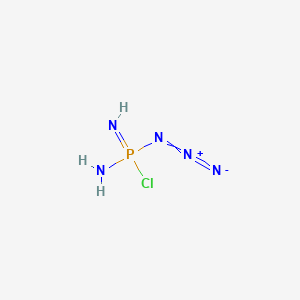![molecular formula C11H18N2O4S B14075654 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol CAS No. 100984-01-8](/img/structure/B14075654.png)
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol is a compound that belongs to the class of propanolamines. It features a hydroxy substituent at the first carbon and an amino substituent at the second carbon, making it both a primary amine and a primary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(2-hydroxyethanesulfonyl)aniline with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the amino group would yield a primary amine.
Aplicaciones Científicas De Investigación
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a hydroxy substituent at the first carbon and an amino substituent at the second carbon.
4-Amino-2-(2-hydroxyethanesulfonyl)aniline: A precursor in the synthesis of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
100984-01-8 |
|---|---|
Fórmula molecular |
C11H18N2O4S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
3-[4-amino-2-(2-hydroxyethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C11H18N2O4S/c12-9-2-3-10(13-4-1-5-14)11(8-9)18(16,17)7-6-15/h2-3,8,13-15H,1,4-7,12H2 |
Clave InChI |
XEBDYNJULYACAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S(=O)(=O)CCO)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


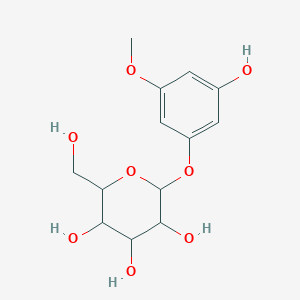

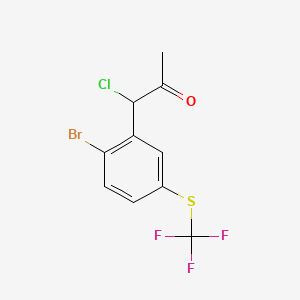
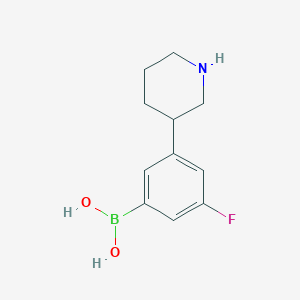
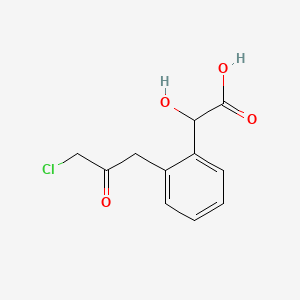
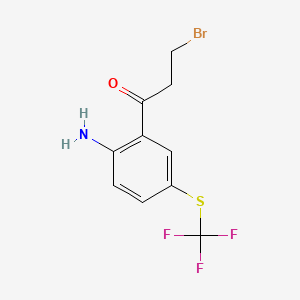
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
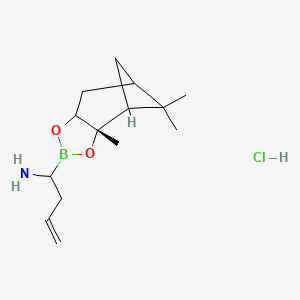
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)


